4-methoxy-N-(3-propoxyphenyl)benzamide
Description
4-Methoxy-N-(3-propoxyphenyl)benzamide is a benzamide derivative characterized by a methoxy group at the para position of the benzoyl ring and a 3-propoxyphenyl substituent on the amide nitrogen. The propoxy group in the 3-propoxyphenyl moiety likely enhances lipophilicity compared to smaller substituents, influencing solubility and membrane permeability .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-methoxy-N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-11-21-16-6-4-5-14(12-16)18-17(19)13-7-9-15(20-2)10-8-13/h4-10,12H,3,11H2,1-2H3,(H,18,19) |
InChI Key |
PISFWHOJZQCLFB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3-propoxyphenyl group in the target compound is bulkier and more lipophilic than the 3-methylphenyl group in or the pyridinyl group in . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Melting Points : Methyl and cyclohexyl substituents (e.g., ) yield melting points >150°C, whereas thiourea derivatives (e.g., ) show lower melting points due to flexible bonding.
- Spectroscopic Profiles : Analogs like 4-methoxy-N-(pyridin-2-yl)benzamide exhibit distinct ¹H NMR shifts (δ 3.9 ppm for OCH₃) and ¹³C NMR carbonyl signals (δ 168–170 ppm) , which can guide characterization of the target compound.
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